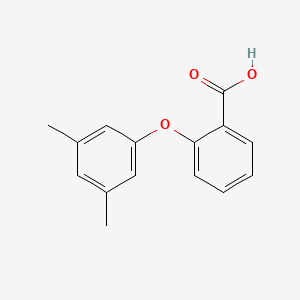

2-(3,5-Dimethylphenoxy)benzoic acid

Description

Overview of Aromatic Carboxylic Acids as Bioactive Scaffolds

Aromatic carboxylic acids are a cornerstone in drug design and discovery. The carboxylic acid group, a common feature in many biologically active molecules, can participate in crucial hydrogen bonding interactions with biological receptors. This functional group is present in a wide array of pharmaceuticals and natural products, contributing to their biological effects. The inherent acidity and planarity of the aromatic ring system provide a rigid anchor from which various functional groups can be displayed in a defined three-dimensional space, allowing for precise interactions with enzyme active sites or receptor binding pockets. The development of new synthetic methodologies has further expanded the ability to create diverse libraries of aromatic carboxylic acids for biological screening.

Structural Classification and General Importance of Phenoxy Linkages in Medicinal Chemistry

The ether linkage connecting the two aromatic rings in phenoxybenzoic acids is of paramount importance in medicinal chemistry. This phenoxy linkage provides a balance of rigidity and conformational flexibility, which can be optimal for binding to biological targets. The oxygen atom in the ether bond can act as a hydrogen bond acceptor, further contributing to molecular recognition processes. researchgate.net Compounds featuring a phenoxy group are integral to many established drugs, including those with applications in virology, oncology, and anti-inflammatory therapies. The stability of the ether bond to metabolic degradation also makes it an attractive linker in the design of new therapeutic agents.

Research Landscape and Significance of Substituted Phenoxybenzoic Acids

The research landscape for substituted phenoxybenzoic acids is broad, with investigations spanning various fields. In agriculture, certain substituted phenoxyacetic acids, which share a structural resemblance, were among the first selective herbicides developed. scielo.br They function by mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death of broad-leaf weeds. wikipedia.orgmdpi.com This has spurred research into other substituted phenoxy acids for potential herbicidal activity. wikipedia.org In medicinal chemistry, derivatives of phenoxybenzoic acid have been explored for a range of therapeutic applications. For instance, various derivatives have been synthesized and evaluated for their potential as antidiabetic, anti-inflammatory, and antimicrobial agents. researchgate.netresearchgate.net The specific substitution pattern on the aromatic rings is a key determinant of the biological activity, and ongoing research continues to explore the structure-activity relationships within this class of compounds. nih.govglobalresearchonline.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylphenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-7-11(2)9-12(8-10)18-14-6-4-3-5-13(14)15(16)17/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWBJGZDHWSVPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=CC=CC=C2C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286795 | |

| Record name | 2-(3,5-dimethylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6641-60-7 | |

| Record name | Benzoic acid, 2-(3,5-dimethylphenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6641-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 47656 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006641607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC47656 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,5-dimethylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

The synthesis and subsequent chemical manipulation of 2-(3,5-Dimethylphenoxy)benzoic acid are grounded in established and advanced organic chemistry reactions. These methodologies are crucial for accessing the core structure and for generating analogues for further scientific investigation.

Synthesis of 2 3,5 Dimethylphenoxy Benzoic Acid

While specific, detailed laboratory preparations for 2-(3,5-Dimethylphenoxy)benzoic acid are not widely published in peer-reviewed literature, its synthesis can be achieved through established chemical reactions. The most common and direct method for creating the diaryl ether linkage present in this molecule is the Ullmann condensation. wikipedia.orgorganic-chemistry.org

This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.orgmdpi.comnih.gov For the synthesis of this compound, this would involve the reaction between a 2-halobenzoic acid (such as 2-chlorobenzoic acid or 2-bromobenzoic acid) and 3,5-dimethylphenol (B42653) in the presence of a copper catalyst and a base. ekb.eg

General Reaction Scheme (Ullmann Condensation):

2-Halobenzoic Acid + 3,5-Dimethylphenol --(Cu catalyst, Base, Heat)--> this compound

Traditional Ullmann conditions often required harsh reaction conditions, including high temperatures. nih.gov However, modern advancements have led to the development of more efficient catalytic systems using soluble copper salts and various ligands, which can promote the reaction under milder conditions.

Research and Potential Biological Activity

Direct and extensive research focusing specifically on the biological activities of 2-(3,5-Dimethylphenoxy)benzoic acid is limited in publicly accessible databases. However, by examining the activities of structurally related compounds, potential areas of interest can be inferred.

The broader class of phenoxy acids is well-known for its herbicidal properties. wikipedia.org Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) act as synthetic auxins, disrupting normal plant growth. scielo.brnih.gov Given the structural similarity, it is plausible that this compound could be investigated for similar phytotoxic effects.

In the context of medicinal chemistry, various substituted phenoxybenzoic acid derivatives have been synthesized and tested for a wide range of pharmacological activities. Studies on related molecules have revealed activities such as anti-inflammatory, analgesic, and antimicrobial effects. researchgate.net Furthermore, some phenoxybenzoic acid derivatives have been investigated for their role in metabolic disorders, showing potential as antidiabetic agents. researchgate.net The specific substitution pattern of the dimethylphenoxy group in this compound would uniquely influence its shape, lipophilicity, and electronic properties, which in turn would determine its specific biological targets and activity profile. In silico studies on related compounds like 3-phenoxybenzoic acid have pointed towards potential interactions with various biological pathways, including those related to neurotoxicity and reproductive effects. nih.gov

An in-depth examination of the synthetic pathways and chemical behavior of this compound reveals a landscape rich with classic and contemporary organic chemistry principles. This article focuses exclusively on the chemical aspects of this compound, from its construction to its analysis and modification.

Molecular Interactions and Target Engagement

Biophysical Characterization of Ligand-Target Complexes

Biophysical methods are essential for quantifying the binding affinity and kinetics of a ligand-target complex. Techniques such as Bio-Layer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC) are commonly employed to determine the dissociation constant (Kd), which is a measure of binding affinity.

For instance, studies on similar 2,5-substituted benzoic acid derivatives acting as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1 have utilized BLI to quantify their binding. In these experiments, the target protein is immobilized on a sensor, and the binding of the small molecule is measured in real-time. This allows for the determination of kinetic parameters such as the association (ka) and dissociation (kd) rate constants, from which the Kd can be calculated (Kd = kd/ka). While specific values for 2-(3,5-Dimethylphenoxy)benzoic acid are not reported, analogous compounds have shown binding affinities in the nanomolar to micromolar range against such protein targets.

Table 1: Representative Biophysical Data for Benzoic Acid Derivatives Targeting Anti-Apoptotic Proteins

| Compound Class | Target Protein | Technique | Binding Affinity (Kd) |

| 2,5-substituted benzoic acids | Mcl-1 | BLI | 490 nM - 670 nM |

| 2,5-substituted benzoic acids | Bfl-1 | BLI | Similar to Mcl-1 |

This table presents representative data for analogous compounds to illustrate the typical binding affinities observed for this class of molecules.

Spectroscopic Probes for Binding Affinity and Conformation

Spectroscopic techniques offer a window into the changes in the local environment of a molecule upon binding. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Heteronuclear Single Quantum Coherence (HSQC) experiments, is a powerful tool for this purpose. By labeling the target protein with isotopes such as ¹⁵N, changes in the chemical shifts of specific amino acid residues upon the addition of a ligand can be monitored. These chemical shift perturbations (CSPs) can identify the binding site on the protein and confirm direct interaction.

For related benzoic acid inhibitors, HSQC-NMR has been instrumental in confirming their binding to the BH3-binding groove of proteins like Mcl-1. It is anticipated that this compound would induce similar CSPs in the spectra of its target protein, indicating engagement with a specific binding pocket.

Infrared (IR) spectroscopy can also provide evidence of binding. The characteristic stretching frequency of the carboxylic acid's carbonyl group (C=O) is sensitive to its hydrogen-bonding environment. Upon binding to a target, changes in this vibrational frequency can be observed, indicating the involvement of the carboxylate in interactions with the protein. Studies on various substituted benzoic acids have shown that the C=O stretching peak position is influenced by the solvent and the formation of hydrogen bonds.

Structural Elucidation of Binding Modes (e.g., hydrogen bonding interactions)

The precise three-dimensional arrangement of a ligand within its binding site is crucial for understanding the basis of its activity and for guiding further optimization. X-ray crystallography is the gold standard for elucidating these binding modes.

For many benzoic acid derivatives that act as protein-protein interaction inhibitors, a key interaction involves the carboxylic acid moiety. Crystal structures of related compounds in complex with their targets, such as Mcl-1, have revealed a conserved hydrogen bonding interaction. The carboxyl group of the benzoic acid typically forms a salt bridge or a strong hydrogen bond with a positively charged residue, often an arginine, in the binding pocket. For example, the carboxyl group of 2,5-substituted benzoic acid inhibitors has been shown to form an anchoring hydrogen bond with the Arg263 residue of Mcl-1. epa.gov

In the absence of a ligand, many benzoic acids are known to form centrosymmetric dimers in the solid state, held together by strong hydrogen bonds between their carboxylic acid groups. researchgate.net This tendency to form strong hydrogen bonds underscores the importance of this functional group in molecular recognition.

Table 2: Common Intermolecular Interactions for Phenoxybenzoic Acid Derivatives

| Interaction Type | Functional Group | Interacting Residues (Example) |

| Hydrogen Bonding | Carboxylic Acid | Arginine, Lysine |

| Hydrophobic Interactions | Dimethylphenyl Ring | Leucine, Valine, Isoleucine |

| π-π Stacking | Aromatic Rings | Phenylalanine, Tyrosine, Tryptophan |

| C-H···π Interactions | Methyl Groups/Aromatic Rings | Aromatic side chains |

This table summarizes the likely intermolecular interactions based on the analysis of related compounds.

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., HOMO/LUMO, DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions. Density Functional Theory (DFT) is a prominent method used for this purpose, providing insights into molecular structure and electronic distribution. researchgate.netscirp.org

For a molecule like 2-(3,5-Dimethylphenoxy)benzoic acid, DFT calculations can determine its optimized geometry, bond lengths, and bond angles in the ground state. ajrconline.org A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.orgajrconline.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. scirp.org A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized, which can influence its biological activity. scirp.org For similar benzoic acid derivatives, DFT studies have been used to calculate these parameters, providing a basis for predicting the behavior of the title compound. researchgate.netnih.gov These calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. epstem.net

| Parameter | Description | Typical Value for Benzoic Acid Derivatives | Reference |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.0 eV | scirp.org |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -2.5 eV | scirp.org |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | ~4.5 to 5.0 eV | scirp.orgrsc.org |

| Dipole Moment | A measure of the net molecular polarity, influencing solubility and binding interactions. | 1.0 to 5.0 Debye | nih.gov |

Note: The values in this table are representative examples from computational studies on related aromatic acids and may not reflect the exact values for this compound.

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for identifying potential drug candidates by estimating their binding affinity and analyzing their interaction patterns within the protein's active site. nih.govphyschemres.org The process involves placing the ligand (in this case, this compound) into the binding site of a macromolecular target and using a scoring function to rank the different binding poses based on their calculated free energy of binding. nih.govphyschemres.org

Studies on similar benzoic acid derivatives have utilized molecular docking to screen for potential inhibitors against various protein targets, such as the main protease of SARS-CoV-2. nih.gov In such studies, a more negative binding affinity score (typically in kcal/mol) indicates a stronger and more stable interaction between the ligand and the protein. nih.gov The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues in the binding pocket, which are essential for stabilizing the complex. nih.gov

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | -7.9 | His323, His449, Tyr473 | Hydrophobic, π-π Stacking |

| SARS-CoV-2 Main Protease | -6.5 | His41, Cys145, Glu166 | Hydrogen Bond, Hydrophobic |

Disclaimer: This table is for illustrative purposes only. The target proteins are chosen based on the activities of similar phenolic and benzoic acid compounds. The binding affinities and interacting residues are hypothetical and would require a specific docking study for this compound.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the conformational flexibility of the ligand and the stability of the ligand-protein complex in a simulated physiological environment. nih.gov

For a compound like this compound complexed with a protein target, an MD simulation would track the atomic motions over a specific period (e.g., 100 nanoseconds). nih.gov Key metrics are analyzed to determine stability:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and remains intact. rsc.orgnih.gov

Root Mean Square Fluctuation (RMSF): This metric identifies the flexibility of different regions of the protein or atoms within the ligand. High RMSF values in certain protein loops might indicate conformational changes upon ligand binding. nih.gov

MD simulations can also reveal the persistence of key interactions, such as hydrogen bonds, and the role of water molecules in mediating the binding. nih.govnih.gov This detailed analysis provides a more accurate understanding of the binding stability than docking alone. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful strategy in drug discovery used to identify novel molecules with the potential to bind to a specific target. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be biologically active at a given target. ajchem-a.com

The structural features of this compound—such as its aromatic rings, carboxyl group (potential hydrogen bond donor/acceptor), and ether linkage—could be used to develop a pharmacophore model. This model can then be employed as a 3D query to rapidly screen large virtual libraries containing millions of compounds. nih.govajchem-a.com The goal of this virtual screening is to filter the library and identify a smaller, more manageable set of "hits" that match the pharmacophore and are therefore more likely to be active. These hits can then be advanced to more computationally intensive stages like molecular docking and MD simulations. nih.gov

Predictive Modeling for Biological Activity and ADME (absorption, distribution, metabolism, excretion)

In silico predictive models are widely used to estimate the biological activity and ADME properties of a compound before it is synthesized, saving significant time and resources. nih.gov

Biological Activity Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their measured biological activity. If data on related compounds exist, a QSAR model could predict the potential activity of this compound.

ADME Prediction: The pharmacokinetic profile of a drug candidate is critical to its success. Computational tools can predict key ADME properties. A common framework for assessing "drug-likeness" is Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound violates certain thresholds. nih.gov

| ADME Parameter | Predicted Value (Illustrative) | Lipinski's Rule of Five | Compliance |

| Molecular Weight | 242.27 g/mol | ≤ 500 | Yes |

| LogP (Octanol/Water Partition Coefficient) | ~3.5 - 4.0 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (from -COOH) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 (from C=O, -OH, -O-) | ≤ 10 | Yes |

Note: The molecular weight is exact. The LogP value is an estimate. These parameters suggest that this compound has favorable properties for oral bioavailability according to Lipinski's rules. nih.gov

Further predictions, such as those from the Veber rule (which considers the number of rotatable bonds and polar surface area), can also provide insights into oral bioavailability and intestinal absorption. nih.gov These predictive models are essential for prioritizing compounds with a higher probability of success in later stages of development. nih.gov

Applications As Chemical Tools and Synthetic Building Blocks

Role in Complex Organic Synthesis

The primary role of 2-(3,5-Dimethylphenoxy)benzoic acid in complex organic synthesis is as a product of carbon-oxygen bond formation reactions, which are fundamental transformations in the assembly of complex molecules. The synthesis of this compound itself serves as an example of methods used to create the diaryl ether linkage, a common motif in natural products and pharmaceuticals.

One documented method for the synthesis of this compound is through a modified Ullmann condensation. vu.edu.au This reaction involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. In the case of this compound, 3,5-dimethylphenol (B42653) is reacted with 2-chlorobenzoic acid. vu.edu.au This synthetic route highlights the utility of the compound as a target molecule for demonstrating the efficacy of new or optimized synthetic methodologies.

The general reaction for the synthesis of 2-aryloxybenzoic acids, including the dimethylphenoxy derivative, can be achieved through several methods, as outlined in the following table:

Table 1: Synthetic Methods for 2-Aryloxybenzoic Acids

| Method | Reactant 1 | Reactant 2 | Catalyst/Conditions | Description |

|---|---|---|---|---|

| Modified Ullmann Condensation | Phenol (e.g., 3,5-dimethylphenol) | Aryl Halide (e.g., 2-chlorobenzoic acid) | Copper salt | A classic method for forming diaryl ether bonds. vu.edu.au |

| Chan-Lam Coupling | Phenol | Arylboronic Acid | Copper(II) acetate | A milder, more versatile method for C-O bond formation. nih.gov |

| Buchwald-Hartwig Amination | Phenol | Aryl Halide | Palladium catalyst with a specific ligand | A powerful and general method for C-O cross-coupling. organic-chemistry.org |

While this compound is a product of these important synthetic reactions, its application as a building block or intermediate in the synthesis of more complex molecules is not yet widely documented in publicly available literature. Its structure, however, suggests potential for further functionalization of either the carboxylic acid group or the aromatic rings.

Development as Research Probes for Biological Systems

The investigation of this compound and its analogs as research probes has focused on their ability to interact with specific biological targets. One notable area of research has been their potential as binders for transthyretin (TTR), a transport protein found in the blood and cerebrospinal fluid. vu.edu.au

Transthyretin is known to be involved in the transport of thyroxine and retinol. The dissociation of its tetrameric structure into monomers can lead to the formation of amyloid fibrils, which are associated with certain types of amyloidosis. Molecules that can bind to TTR and stabilize its tetrameric form are therefore of significant interest as potential therapeutic agents.

In a study investigating a series of 2-phenoxybenzoic acids, this compound was synthesized and tested for its binding affinity to human transthyretin. vu.edu.au The research indicated that while the phenoxybenzoic acid derivatives, in general, showed lower activity compared to their nitrogen-bridged anthranilic acid counterparts, some derivatives, including those with dimethyl substitutions, did exhibit binding to TTR. vu.edu.au This suggests that the this compound scaffold could serve as a starting point for the design of more potent TTR stabilizers.

The following table summarizes the context of this research:

Table 2: Research Application of this compound

| Research Area | Biological Target | Investigated Property | Key Finding |

|---|---|---|---|

| Transthyretin Amyloidosis | Transthyretin (TTR) | Binding Affinity | The compound binds to TTR, suggesting potential as a scaffold for developing TTR stabilizers. vu.edu.au |

Further development of this compound as a research probe would likely involve structural modifications to enhance its binding affinity and selectivity for TTR, potentially through the introduction of different substituents on the aromatic rings.

Patent Landscape and Innovation in Related Chemical Space

A direct and extensive patent landscape specifically for "this compound" is not readily apparent in public databases. This may indicate that the compound is either a relatively niche research chemical or that its applications are still in early, pre-commercial stages of investigation.

However, the broader chemical space of diaryl ethers and benzoic acid derivatives is a field of significant innovation, with numerous patents covering their synthesis and application. Patents in this area often focus on:

Novel synthetic methods: Improved catalysts and reaction conditions for the synthesis of diaryl ethers, such as those based on Ullmann condensation or Buchwald-Hartwig amination, are frequently the subject of patents. epo.org These innovations aim for higher yields, milder conditions, and greater substrate scope.

Pharmaceutical compositions: Many patents claim new chemical entities based on diaryl ether or benzoic acid scaffolds for a wide range of therapeutic targets. These include applications as anti-inflammatory agents, analgesics, and inhibitors of various enzymes.

Agrochemicals: Derivatives of these compounds are also explored for their potential use as herbicides and pesticides.

While a patent specifically claiming this compound for a particular application has not been identified, the synthetic methods used to produce it and the biological targets it may interact with fall within heavily patented areas. Any future commercial application of this compound or its derivatives would likely necessitate navigating this complex patent landscape.

Future Perspectives and Emerging Research Directions

Integration with Advanced Screening Technologies

The discovery of novel applications for compounds like 2-(3,5-Dimethylphenoxy)benzoic acid is increasingly reliant on advanced screening technologies that can rapidly assess the activity of vast numbers of molecules. High-throughput screening (HTS) and high-throughput virtual screening (HTVS) are at the forefront of this effort, enabling the efficient identification of lead compounds for drug discovery and other applications.

For scaffolds related to this compound, these technologies have proven effective. For instance, an integrated HTS and virtual screening approach was successfully used to identify dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, starting from a large compound library and funneling hits based on a pharmacophore model. nih.gov Similarly, diversity-based high-throughput virtual screening (D-HTVS) has been employed to screen extensive chemical libraries, such as the ChemBridge library, against specific biological targets like the EGFR and HER2 kinases. nih.gov This computational method first screens a diverse set of molecular scaffolds before proceeding to dock the entire library, saving time and resources. nih.gov

Table 1: Advanced Screening Technologies for Related Chemical Scaffolds

This table is interactive. You can sort and filter the data.

| Technology | Description | Application Example | Reference |

|---|---|---|---|

| Integrated HTS and Virtual Screening | Combines physical high-throughput screening of compound libraries with computational (virtual) screening to identify and prioritize hits. | Identification of dual Mcl-1/Bfl-1 inhibitors. | nih.gov |

| Diversity-Based High-Throughput Virtual Screening (D-HTVS) | A computational approach that first screens a diverse subset of molecular structures from a large library to identify promising scaffolds before full library screening. | Discovery of novel dual inhibitors for EGFR/HER2 kinases in gastric tumors from the ChemBridge library. | nih.gov |

| Atomistic Molecular Dynamics Simulation | A computational method used to understand the dynamics, stability, and binding energy of protein-ligand complexes identified through screening. | Used to confirm the binding affinity and stability of a potential EGFR/HER2 dual inhibitor. | nih.gov |

Exploration of Novel Biological Targets and Therapeutic Concepts (Preclinical)

The diaryl ether and benzoic acid moieties are present in numerous biologically active molecules, suggesting that this compound could serve as a foundational structure for developing new therapeutic agents. Preclinical research into structurally related compounds has revealed a variety of potential biological targets and therapeutic applications.

One significant area of research is oncology. Derivatives of 2,5-substituted benzoic acid have been developed as dual inhibitors of Mcl-1 and Bfl-1, two key anti-apoptotic proteins that are often overexpressed in cancers, contributing to therapeutic resistance. nih.gov Guided by structural data, these inhibitors were designed to selectively target these proteins, inducing cell death in cancer cells dependent on them for survival. nih.gov In a different approach, novel steroidal diaryl ethers have been shown to exhibit antiproliferative activity against human cancer cell lines by disrupting tubulin polymerization, a mechanism similar to that of some established chemotherapy drugs. nih.gov Furthermore, a complex derivative, 2-[3-[3-[(5-ethyl-4'-fluoro-2-hydroxy[1,1'-biphenyl]-4-yl)oxy]propoxy]-2-propylphenoxy]benzoic acid, has been investigated as an experimental anti-cancer agent, with preclinical studies focusing on its metabolism and disposition. nih.gov

Beyond cancer, related scaffolds are being explored for inflammatory diseases. Recently, a series of 3-sulfonamido benzoic acid derivatives were designed as potent antagonists for the P2Y₁₄ receptor, which is a potential target for treating acute lung injury (ALI) and other inflammatory conditions. nih.gov The lead compound from this series showed promising anti-inflammatory effects in a preclinical mouse model of ALI. nih.gov These examples highlight the versatility of the benzoic acid and diaryl ether structures in targeting a range of diseases, paving the way for future preclinical investigation of this compound and its analogues.

Table 2: Preclinical Biological Targets and Therapeutic Concepts for Related Compounds

This table is interactive. You can sort and filter the data.

| Biological Target(s) | Therapeutic Concept | Related Scaffold Class | Reference |

|---|---|---|---|

| Mcl-1 and Bfl-1 | Dual inhibition of anti-apoptotic proteins to induce cell death in cancer cells. | 2,5-Substituted Benzoic Acids | nih.gov |

| Tubulin | Disruption of tubulin polymerization to inhibit cell proliferation in cancer. | Steroidal Diaryl Ethers | nih.gov |

| P2Y₁₄ Receptor | Antagonism of the receptor to reduce inflammation in conditions like acute lung injury. | 3-Sulfonamido Benzoic Acid Derivatives | nih.gov |

| EGFR and HER2 Kinases | Dual inhibition of kinase activity to block cell proliferation and metastasis in gastric cancer. | Benzoxazinyl-isoindolediones | nih.gov |

Advancements in Synthetic Methodologies for Related Compounds

The synthesis of diaryl ethers and substituted benzoic acids, the core components of this compound, has been significantly advanced by modern organic chemistry. These advancements focus on creating more efficient, milder, and versatile reactions that tolerate a wide range of functional groups.

A key transformation for constructing the diaryl ether linkage is the copper-catalyzed Chan-Lam coupling reaction. This method facilitates the coupling of phenols with arylboronic acids under mild conditions, often at room temperature. organic-chemistry.org The reaction is noted for its high yields and tolerance of diverse substituents on both coupling partners. organic-chemistry.org Variations of this copper-promoted C–O bond formation have been successfully applied to the synthesis of complex molecules, including novel 13α-estrone derivatives with antiproliferative properties. nih.gov To overcome challenges associated with traditional Ullmann couplings, which often require harsh conditions, new catalyst systems have been developed. For example, an easy-to-prepare, air-stable, and soluble copper(I) catalyst, bromo(triphenylphosphine)copper(I), has been shown to effectively catalyze the synthesis of diaryl ethers from electron-rich aryl bromides and phenols under milder conditions. umass.edu

The synthesis of the substituted benzoic acid portion has also seen improvements. Traditional methods often involve multiple steps or harsh reagents. orgsyn.org More recent methods focus on direct and efficient functionalization. For instance, a production method for 3,5-dimethylbenzoic acid has been developed using the air catalytic oxidation of mesitylene (B46885) with a composite catalyst, avoiding the use of corrosive solvents like glacial acetic acid that were common in older procedures. google.com These modern synthetic strategies provide robust and flexible pathways for producing this compound and a wide array of its derivatives for further research and development.

Table 3: Comparison of Synthetic Methodologies for Diaryl Ether Synthesis

This table is interactive. You can sort and filter the data.

| Method | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Copper-Promoted Arylation (Chan-Lam) | Cu(OAc)₂, Arylboronic Acid, Phenol (B47542), Base | Reaction proceeds at room temperature; high yields; tolerant of various functional groups. | organic-chemistry.org |

| Catalytic Ullmann Coupling | Bromo(triphenylphosphine)copper(I), Cesium Carbonate | Uses an air-stable, soluble copper(I) catalyst; milder conditions than traditional Ullmann reactions. | umass.edu |

| Direct Arylation | Cu(OAc)₂, Arylboronic Acid, NEt₃ (base) | Applied to complex steroidal phenols; C(sp²)–O couplings proceeded with high isolated yields. | nih.gov |

Q & A

Basic: What are the standard protocols for synthesizing 2-(3,5-Dimethylphenoxy)benzoic acid, and what analytical techniques are recommended for confirming its purity?

Answer:

The synthesis typically involves a nucleophilic aromatic substitution reaction. A common approach includes:

- Reacting 3,5-dimethylphenol with a halogenated benzoic acid derivative (e.g., 2-fluorobenzoic acid) under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours .

- Purification via recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate).

Analytical Techniques:

- Purity: HPLC (C18 column, acetonitrile/water gradient) or TLC (Rf ~0.5 in hexane:EtOAc 3:1).

- Structural Confirmation:

- Thermal Stability: DSC analysis (melting point ~180–185°C) .

Advanced: How does the substitution pattern of electron-withdrawing groups (e.g., F, Cl) on the benzoic acid core influence bioactivity compared to this compound?

Answer:

Fluorine or chlorine substitutions at the 3,5-positions significantly alter lipophilicity and electronic properties:

- Lipophilicity: LogP increases by ~0.5–1.0 units with Cl/F substitution, enhancing membrane permeability .

- Enzyme Inhibition: Fluorinated analogs (e.g., 3,5-difluoro derivatives) show 10–20% higher inhibition of cyclooxygenase-2 (COX-2) compared to the parent compound due to stronger hydrogen-bonding interactions .

- Contradictions: Chlorinated derivatives exhibit reduced solubility (e.g., 3,5-dichloro analog: solubility <1 mg/mL in PBS), limiting in vivo applications despite potent activity .

Experimental Design:

- SAR Studies: Synthesize derivatives with varied substituents and test in enzyme assays (e.g., COX-2 inhibition via fluorometric kits).

- Computational Validation: DFT calculations to map electrostatic potential surfaces and docking studies (AutoDock Vina) to predict binding poses .

Basic: What are the optimal conditions for esterifying this compound to improve solubility for cell-based assays?

Answer:

Esterification protocols:

- Methyl Ester: React with methanol (5:1 molar ratio) and H₂SO₄ (catalyst) under reflux for 6 hours. Yield: ~85% .

- PEGylation: Use PEG-alcohols (e.g., PEG-400) and DCC/DMAP coupling in anhydrous THF. Solubility increases from <0.1 mg/mL (parent) to >5 mg/mL (PEG-ester) in aqueous buffers .

Characterization:

- Monitor reaction progress via FT-IR (disappearance of -COOH peak at 1700 cm⁻¹).

- Confirm ester formation using LC-MS (m/z + corresponding to PEG adducts).

Advanced: How can computational methods predict the metabolic stability of this compound derivatives, and how are these predictions validated?

Answer:

Computational Workflow:

- Metabolite Prediction: Use software like GLORY or Meteor to identify potential Phase I/II metabolites (e.g., hydroxylation at the methyl group or glucuronidation) .

- ADME Properties: SwissADME predicts moderate hepatic extraction (CLhep ~15 mL/min/kg) and moderate plasma protein binding (~85%) .

Experimental Validation:

- In Vitro Metabolism: Incubate derivatives with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS.

- Contradictions: Predicted t₁/₂ in HLMs may overestimate stability by 20–30% due to unaccounted esterase activity .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

Key Precautions:

- PPE: Wear nitrile gloves, lab coat, and ANSI Z87.1-compliant goggles to avoid skin/eye irritation .

- Ventilation: Use fume hoods to minimize inhalation of aerosols (TLV-TWA: Not established; treat as hazardous dust) .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA D003 code) .

Storage:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.